molecular formula C9H18N2S B2823288 N-hexyl-4,5-dihydro-1,3-thiazol-2-amine CAS No. 76495-22-2

N-hexyl-4,5-dihydro-1,3-thiazol-2-amine

Cat. No.: B2823288
CAS No.: 76495-22-2
M. Wt: 186.32
InChI Key: MCRWWYQLJJKMCE-UHFFFAOYSA-N
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Description

N-hexyl-4,5-dihydro-1,3-thiazol-2-amine is a heterocyclic organic compound with the molecular formula C9H18N2S. It is characterized by a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-hexyl-4,5-dihydro-1,3-thiazol-2-amine typically involves the reaction of hexylamine with a thiazole precursor under controlled conditions. One common method includes the cyclization of hexylamine with 2-bromoacetaldehyde thiosemicarbazone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the thiazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

N-hexyl-4,5-dihydro-1,3-thiazol-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-hexyl-4,5-dihydro-1,3-thiazol-2-amine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex thiazole derivatives with potential pharmaceutical applications.

    Biology: Studied for its antimicrobial and antifungal properties, making it a candidate for developing new antibiotics and antifungal agents.

    Medicine: Investigated for its potential as an anti-inflammatory and analgesic agent due to its ability to modulate specific biological pathways.

    Industry: Utilized in the production of dyes, biocides, and chemical reaction accelerators

Comparison with Similar Compounds

Similar Compounds

  • N,5-dimethyl-4,5-dihydro-1,3-thiazol-2-amine
  • Aztreonam
  • Thiamine (Vitamin B1)

Uniqueness

N-hexyl-4,5-dihydro-1,3-thiazol-2-amine is unique due to its specific hexyl substitution on the thiazole ring, which imparts distinct physicochemical properties and biological activities. Compared to other thiazole derivatives, this compound exhibits enhanced lipophilicity, making it more effective in penetrating biological membranes and exerting its effects .

Properties

IUPAC Name

N-hexyl-4,5-dihydro-1,3-thiazol-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2S/c1-2-3-4-5-6-10-9-11-7-8-12-9/h2-8H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCRWWYQLJJKMCE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCNC1=NCCS1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501323393
Record name N-hexyl-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

22.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24831733
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

76495-22-2
Record name N-hexyl-4,5-dihydro-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501323393
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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